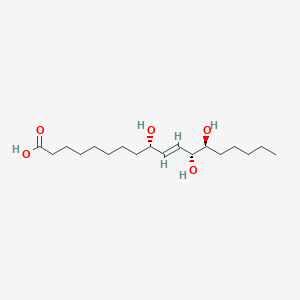
(9S,12R,13S)-Pinellic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S,12R,13S)-Pinellic acid typically involves stereoselective synthesis methods. One common approach is the stereoselective reduction of corresponding keto acids or esters. The reaction conditions often include the use of chiral catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar stereoselective reduction techniques. The use of biocatalysts or enzymatic methods may also be explored for more sustainable and efficient production.
化学反应分析
Types of Reactions
(9S,12R,13S)-Pinellic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of esters or ethers.
科学研究应用
(9S,12R,13S)-Pinellic acid has various applications in scientific research:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its role in biological processes and as a potential biomarker for certain diseases.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic potential.
作用机制
The mechanism of action of (9S,12R,13S)-Pinellic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and oxidative stress. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative damage.
相似化合物的比较
Similar Compounds
- (9S,10E,12S,13R)-9,12,13-Trihydroxy-10-octadecenoic acid
- (9S,12R,13S)-9,12,13-Trihydroxy-10,15-octadecadienoic acid
- Linoleic acid
Uniqueness
(9S,12R,13S)-Pinellic acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antioxidant activity and potential therapeutic benefits.
属性
分子式 |
C18H34O5 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
(E,9S,12R,13S)-9,12,13-trihydroxyoctadec-10-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17+/m0/s1 |
InChI 键 |
MDIUMSLCYIJBQC-SYMVGPSASA-N |
手性 SMILES |
CCCCC[C@@H]([C@@H](/C=C/[C@H](CCCCCCCC(=O)O)O)O)O |
规范 SMILES |
CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
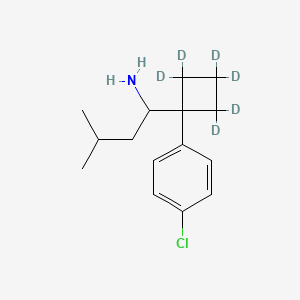
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)

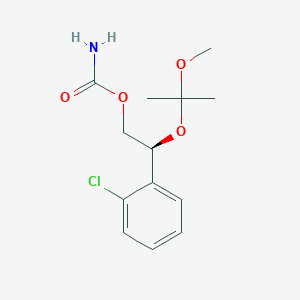
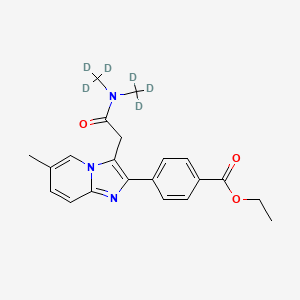
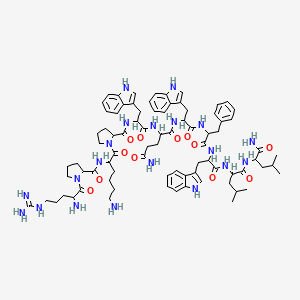
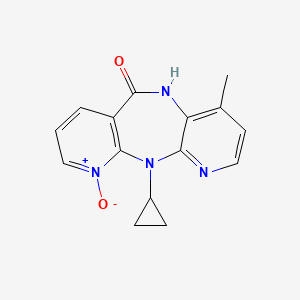
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
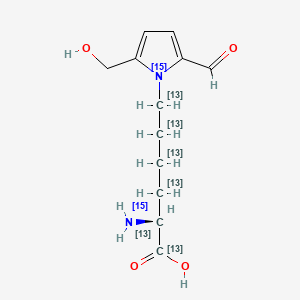
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
